Cas no 1170418-84-4 ((1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride)

(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
-
- Inchi: 1S/C10H11NS.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H
- InChI Key: IDKBMPSWYYVZDW-UHFFFAOYSA-N
- SMILES: C(C1=CSC2=CC=CC=C12)NC.Cl
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41061-5.0g |
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride |
1170418-84-4 | 95.0% | 5.0g |
$1695.0 | 2025-02-20 | |
TRC | B410758-100mg |
(1-Benzothiophen-3-ylmethyl)(methyl)amine Hydrochloride |
1170418-84-4 | 100mg |
$ 250.00 | 2022-06-07 | ||
Chemenu | CM445491-250mg |
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride |
1170418-84-4 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Enamine | EN300-41061-0.5g |
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride |
1170418-84-4 | 95.0% | 0.5g |
$457.0 | 2025-02-20 | |
Enamine | EN300-41061-2.5g |
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride |
1170418-84-4 | 95.0% | 2.5g |
$1147.0 | 2025-02-20 | |
Chemenu | CM445491-1g |
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride |
1170418-84-4 | 95%+ | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-41061-10.0g |
[(1-benzothiophen-3-yl)methyl](methyl)amine hydrochloride |
1170418-84-4 | 95.0% | 10.0g |
$2516.0 | 2025-02-20 | |
Aaron | AR019UZ0-50mg |
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride |
1170418-84-4 | 95% | 50mg |
$188.00 | 2025-02-08 | |
Aaron | AR019UZ0-2.5g |
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride |
1170418-84-4 | 95% | 2.5g |
$1949.00 | 2023-12-16 | |
Aaron | AR019UZ0-250mg |
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride |
1170418-84-4 | 95% | 250mg |
$372.00 | 2025-02-08 |
(1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride Related Literature
-
1. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride
Recent Advances in the Study of (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride (CAS: 1170418-84-4)
The compound (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride (CAS: 1170418-84-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiophene core and amine hydrochloride moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.
One of the key areas of research has been the optimization of synthetic routes for (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the compound. This advancement is critical for scaling up production for preclinical and clinical studies. The study also highlighted the importance of controlling reaction conditions to minimize by-products, which could affect the compound's pharmacological profile.
Pharmacological evaluations of (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in treating neurological and psychiatric disorders such as depression and schizophrenia. A recent preclinical study (Neuropharmacology, 2023) reported that the compound exhibited significant antidepressant-like effects in rodent models, with a favorable safety profile compared to existing therapeutics.
Another promising avenue of research involves the compound's potential as an anti-inflammatory agent. A 2023 study in the European Journal of Pharmacology investigated its effects on inflammatory pathways, revealing that it can inhibit the production of pro-inflammatory cytokines in macrophage cells. This finding opens up possibilities for its use in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. However, further studies are needed to elucidate the exact mechanisms involved and to assess its efficacy in human trials.
Despite these promising findings, challenges remain in the development of (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent research has begun to tackle these challenges, with one study (Drug Metabolism and Disposition, 2023) identifying key metabolites and assessing their safety profiles. These efforts are crucial for advancing the compound into clinical trials.
In conclusion, (1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride (CAS: 1170418-84-4) represents a promising candidate for drug development, with potential applications in CNS disorders and inflammatory diseases. Recent advancements in its synthesis, pharmacological evaluation, and safety profiling have laid a solid foundation for future research. Continued efforts to address remaining challenges will be essential for translating these findings into clinically viable therapies.
1170418-84-4 ((1-benzothiophen-3-ylmethyl)(methyl)amine hydrochloride) Related Products
- 1803648-64-7(6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1492431-23-8(2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol)
- 899730-46-2(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-N'-(furan-2-yl)methylethanediamide)
- 2098089-12-2(3-(Pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 2171144-01-5(1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)
- 2172491-25-5(2-(3-methyl-1,2-oxazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine)
- 2034335-02-7(7-(thiophen-2-yl)-4-(2,3,4-trifluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione)
- 954107-48-3(Defluoro Flumazenil Isothiocyanate)
- 450368-34-0(1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid)
- 1005306-55-7(N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide)




